Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- is a complex heterocyclic compound It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- typically involves multi-component reactions (MCRs). One common method is the pseudo-five-component condensation reaction. This process involves the reaction of a 1,2-diamine, isocyanide, trimethylsilylazide (TMSN3), and two molecules of a linear or cyclic ketone in methanol at ambient temperature .
Industrial Production Methods
These catalysts offer advantages such as high thermal stability, low cost, and recyclability .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve standard laboratory techniques such as refluxing and stirring at room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- has shown potential as an anti-HIV agent, antipsychotic, and antitumor agent . Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- involves its interaction with specific molecular targets. For instance, as an anti-HIV agent, it may inhibit the replication of the virus by targeting viral enzymes. As an antipsychotic, it could interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds share a similar diazepine ring structure and are widely used for their sedative and anxiolytic properties.
Tetrazoles: These compounds contain a tetrazole ring and are known for their use in pharmaceuticals and agrochemicals.
Uniqueness
What sets spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- apart is its spiro structure, which provides unique chemical and biological properties.
Properties
CAS No. |
133307-89-8 |
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Molecular Formula |
C24H29N3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C24H29N3/c1-2-9-19(10-3-1)25-17-18-27-23-14-5-4-12-22(23)26-21-13-8-11-20(21)24(27)15-6-7-16-24/h1-5,9-10,12,14,20,25H,6-8,11,13,15-18H2 |
InChI Key |
CTMSVVLEIXQAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=CC=C5 |
Origin of Product |
United States |
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